

What are the physical properties of (S)-Tetrahydrofurfurylamine

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Compound of Interest

Compound Name: (S)-Tetrahydrofurfurylamine

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An In-depth Technical Guide to the Physical Properties of (S)-Tetrahydrofurfurylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **(S)-Tetrahydrofurfurylamine**, a versatile chiral amine intermediate. The information is presented to support research, development, and manufacturing activities in the pharmaceutical and chemical industries.

Chemical Identity

- Chemical Name: (S)-(Tetrahydrofuran-2-yl)methanamine
- Common Synonyms: (S)-(+)-2-(Aminomethyl)tetrahydrofuran, (S)-(+)-Tetrahydrofurfurylamine
- Molecular Formula: C₅H₁₁NO [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 101.15 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- CAS Number: 7175-81-7 [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Chemical Structure:

Physical Properties

The physical characteristics of **(S)-Tetrahydrofurfurylamine** are summarized in the table below. These properties are critical for handling, storage, and application in various chemical syntheses.

Property	Value	Units	Conditions
Appearance	Clear, colorless to light yellow liquid	-	Ambient
Boiling Point	55 [1][2][3][4]	°C	at 18 mmHg
153-154 [5]	°C	at 744 mmHg	
Density	0.98 [1][2][3][4]	g/mL	at 25 °C
Refractive Index	1.455 [1][2][3][4]	n _{20/D}	at 20 °C
Optical Activity	+12 [1][2][3]	°	c = 2 in chloroform, at 20°C
+13.5 [4]	°	c = 4 in methanol	
Flash Point	46 [2][3]	°C	Closed cup
Solubility	Soluble in methanol [4] and miscible with water. [6]	-	-
pKa	9.47 ± 0.29	-	Predicted

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid amines like **(S)-Tetrahydrofurfurylamine**. These are based on established standard methods.

Boiling Point Determination (Distillation Range)

The boiling point is determined using a distillation method, consistent with standards such as ASTM D1078. [7][8][9][10][11]

- Principle: This method measures the temperature range over which a liquid boils as it is distilled under controlled conditions.
- Apparatus: Distillation flask, condenser, heating mantle, calibrated thermometer or temperature probe, and a graduated receiving cylinder.
- Procedure:
 - A measured volume of the sample is placed in the distillation flask with boiling chips.
 - The apparatus is assembled, ensuring all connections are secure and the thermometer bulb is correctly positioned.
 - The sample is heated at a controlled rate to produce distillate at a steady rate (typically 3-5 mL/min). [12] 4. The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.
 - The temperature is continuously monitored as the distillation proceeds.
 - The final boiling point is the temperature observed when the last of the liquid evaporates from the flask.
 - Atmospheric pressure is recorded and the observed boiling point is corrected to standard pressure if necessary.

Density Measurement

The density of the liquid is typically measured using a digital density meter, following principles outlined in methods like ASTM D4052. [6][13][14][15][16]

- Principle: A small sample of the liquid is introduced into an oscillating U-tube. The density is calculated from the change in the oscillation frequency of the tube. [6][17]* Apparatus: Digital density meter with a temperature-controlled cell, syringe for sample injection.
- Procedure:
 - The instrument is calibrated using dry air and a reference standard of known density (e.g., pure water).

- The measurement cell is thermostated to the desired temperature (e.g., 25 °C).
- A representative sample is drawn into a syringe, ensuring no air bubbles are present.
- The sample is injected into the measurement cell. The absence of bubbles in the cell should be confirmed. [14] 5. The instrument measures the oscillation period and calculates the density.
- The cell is cleaned and dried before the next measurement.

Refractive Index Measurement

The refractive index is determined using a refractometer, in accordance with standard methods like ASTM D1218. [1][2][3][5]

- Principle: This method measures the refractive index of transparent liquids by observing the angle at which light is refracted as it passes through the sample.
- Apparatus: A calibrated refractometer (e.g., Abbé refractometer) with a light source (typically a sodium D line at 589 nm) and a temperature-controlled prism. [2]* Procedure:
 - The refractometer is calibrated using a standard of known refractive index.
 - The prism temperature is set to the specified temperature (e.g., 20 °C).
 - A few drops of the sample are placed on the lower prism.
 - The prisms are closed and locked.
 - The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
 - The refractive index is read from the instrument's scale.
 - The prisms are cleaned thoroughly after the measurement.

Optical Activity (Specific Rotation) Measurement

The optical rotation is measured using a polarimeter to determine the specific rotation of the chiral compound.

- Principle: A beam of plane-polarized light is passed through a solution of the chiral sample. The angle to which the plane of light is rotated is measured. The specific rotation is a standardized value calculated from this observed rotation. [18][19]* Apparatus: Polarimeter, a specific light source (usually sodium D-line), a polarimeter cell of known path length (e.g., 1 dm), and volumetric glassware.
- Procedure:
 - A solution of the amine is prepared at a known concentration (c) in a suitable solvent (e.g., chloroform or methanol).
 - The polarimeter is calibrated by measuring the rotation of the pure solvent (blank).
 - The polarimeter cell is filled with the sample solution, ensuring no air bubbles are in the light path. [20] 4. The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.
 - The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$, where 'l' is the path length in decimeters. [19]

Flash Point Determination

The flash point is determined using a closed-cup tester, following a method such as ASTM D93 (Pensky-Martens). [4][21][22][23][24][25]

- Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash. [24]* Apparatus: Pensky-Martens closed-cup flash point tester, calibrated thermometer or temperature probe.
- Procedure:
 - The test cup is filled with the sample to the specified level.
 - The lid is secured, and the apparatus is assembled.

- Heating and stirring are initiated at the rates specified by the standard.
- As the temperature approaches the expected flash point, the ignition source is dipped into the cup at regular temperature intervals.
- The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.
- The result is corrected for barometric pressure.

Solubility Assessment

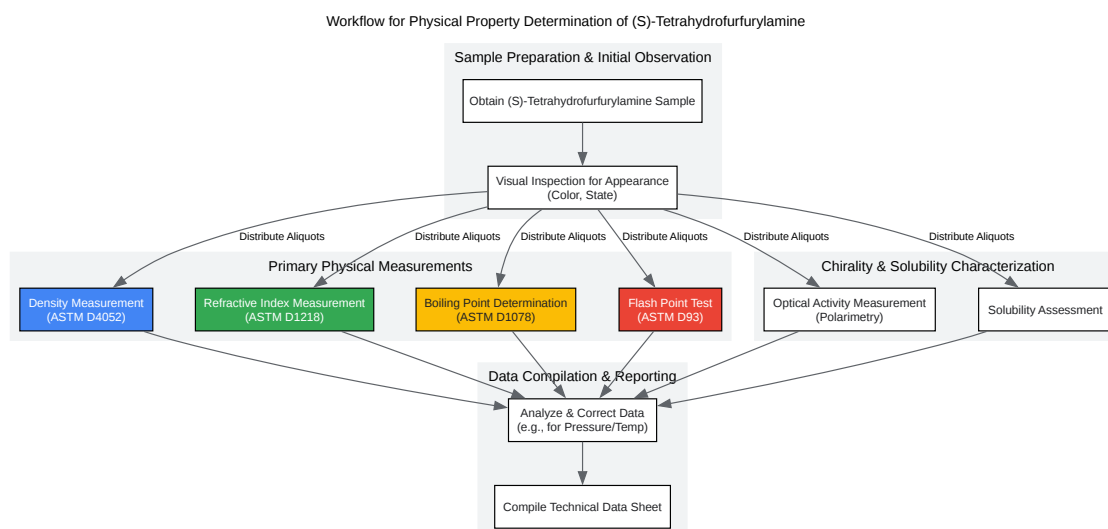
A qualitative assessment of solubility is performed by mixing the amine with various solvents.

- Principle: The miscibility or solubility of the amine in a solvent is determined by visual inspection after vigorous mixing.
- Apparatus: Test tubes, vortex mixer or shaker, graduated pipettes.
- Procedure:
 - A small, measured amount of the amine is placed in a test tube.
 - A measured volume of the solvent (e.g., water, methanol, ether) is added in portions.
 - After each addition, the mixture is vigorously agitated.
 - The mixture is visually inspected for homogeneity (miscibility) or the dissolution of the amine (solubility). The formation of a single liquid phase indicates solubility or miscibility.

[26]

Visualization of Experimental Workflow

The logical flow for the characterization of the physical properties of **(S)-Tetrahydrofurfurylamine** is depicted below.



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Caption: A flowchart illustrating the experimental workflow for determining the key physical properties of **(S)-Tetrahydrofurfurylamine**.

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